Cephradine monohydrate
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Overview
Description
Preparation Methods
Cefradine is synthesized through a semi-synthetic process. The key intermediate in its synthesis is 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the acylation of 7-ACA with ®-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid under controlled conditions . Industrial production methods typically involve fermentation processes to produce 7-ACA, followed by chemical modification to obtain Cefradine .
Chemical Reactions Analysis
Cefradine undergoes several types of chemical reactions, including:
Oxidation: Cefradine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Cefradine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Used in clinical research to develop new antibiotics and study bacterial resistance.
Industry: Employed in the production of pharmaceutical formulations for treating infections
Mechanism of Action
Cefradine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefradine may also interfere with autolysin inhibitors .
Comparison with Similar Compounds
Cefradine is similar to other first-generation cephalosporins such as Cefalexin and Cephalothin. it has a broader spectrum of activity and is more effective against certain gram-negative bacteria . Similar compounds include:
Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cephalothin: Known for its effectiveness against gram-positive bacteria.
Cefadroxil: A first-generation cephalosporin with a longer half-life.
Properties
IUPAC Name |
7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPSPMQGXQSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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